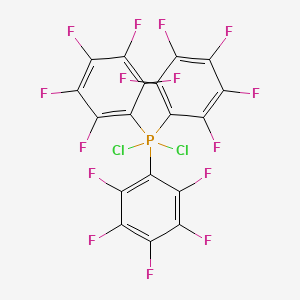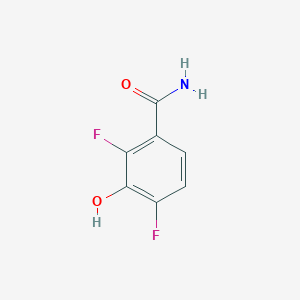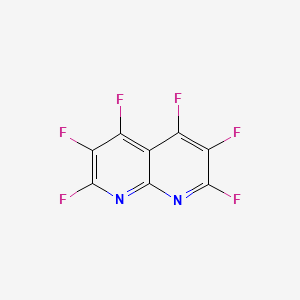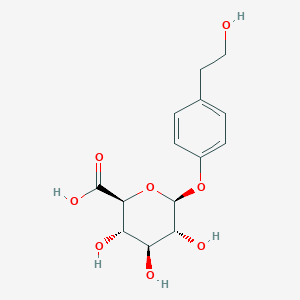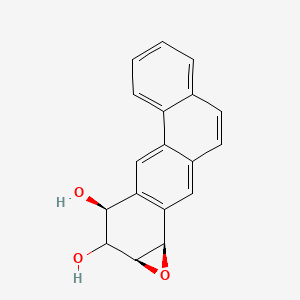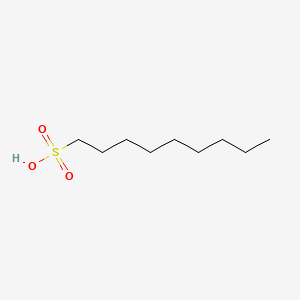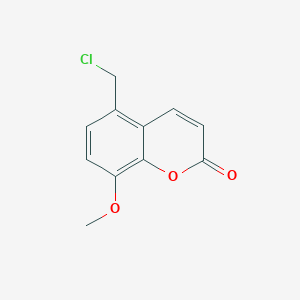
8-Methoxy-5-(chloromethyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-5-(chloromethyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in various scientific applications .
Preparation Methods
The synthesis of 8-Methoxy-5-(chloromethyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and chloromethylating agents.
Reaction Conditions: The chloromethylation of 8-methoxycoumarin is carried out under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
8-Methoxy-5-(chloromethyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
8-Methoxy-5-(chloromethyl)coumarin has a wide range of scientific research applications:
Fluorescent Labeling: Due to its strong fluorescence, it is used in labeling biomolecules for imaging and detection purposes.
Metal Ion Detection: The compound can be used as a chemosensor for detecting metal ions in biological and environmental samples.
Biological Studies: It is employed in studying enzyme activities and protein interactions due to its ability to form stable conjugates with biomolecules.
Medical Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-(chloromethyl)coumarin involves its interaction with molecular targets through its functional groups:
Fluorescence Mechanism: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and imaging applications.
Molecular Interactions: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the labeling and detection of specific targets.
Pathways Involved: The compound’s interactions with metal ions and proteins can modulate biochemical pathways, making it useful in studying cellular processes.
Comparison with Similar Compounds
8-Methoxy-5-(chloromethyl)coumarin can be compared with other coumarin derivatives:
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-(chloromethyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3 |
InChI Key |
XERKCXVTIMXGMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



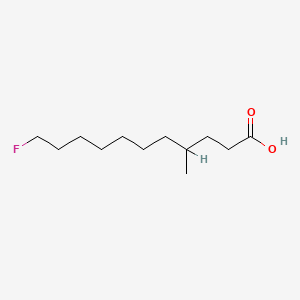
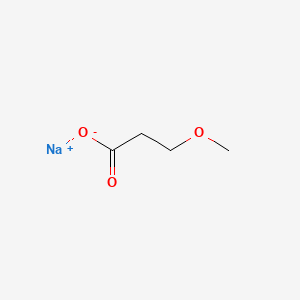

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
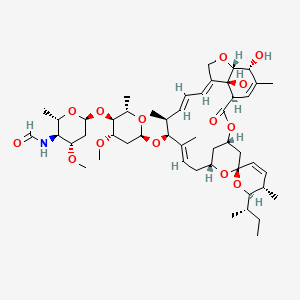
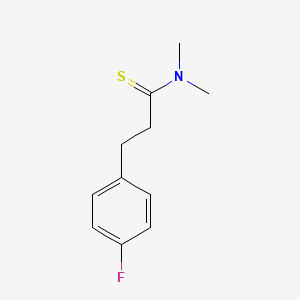
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
